
4-Amino-2-bromophenol
Overview
Description
4-Amino-2-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the fourth position and a bromine atom at the second position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-bromophenol can be synthesized through several methods. One common approach involves the bromination of phenol followed by nitration and subsequent reduction. The steps are as follows:
Bromination: Phenol is treated with bromine in the presence of a solvent like acetic acid to yield 2-bromophenol.
Nitration: The 2-bromophenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-2-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of catalysts are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Organic Synthesis
4-Amino-2-bromophenol serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions such as:
- Substitution Reactions: The amino and hydroxyl groups can engage in nucleophilic substitution reactions.
- Oxidation and Reduction Reactions: It can be oxidized to form quinones or reduced to yield corresponding amines .
Biological Activities
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting its utility in developing antimicrobial agents .
- Anticancer Activity: Preliminary investigations have shown that derivatives of bromophenols may inhibit cancer cell growth, making this compound a candidate for further drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential use as a building block for bioactive molecules. Its ability to modify biological pathways positions it as a valuable compound in drug discovery efforts aimed at targeting specific diseases .
Industrial Applications
The compound is also utilized in industrial processes for producing polymers, resins, and other materials requiring specific functional groups. Its properties make it suitable for enhancing the performance characteristics of these materials .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various bromophenol derivatives against human pathogens. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
Research focused on assessing the cytotoxic effects of bromophenol derivatives on human cancer cell lines demonstrated that certain structural modifications could enhance anticancer activity, highlighting the importance of compounds like this compound in therapeutic applications .
Mechanism of Action
The mechanism of action of 4-Amino-2-bromophenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Amino-4-bromophenol
- 4-Bromo-2-aminophenol
- 2-Amino-5-bromophenol
Comparison: 4-Amino-2-bromophenol is unique due to the specific positioning of the amino and bromine groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
4-Amino-2-bromophenol (C6H6BrNO) is an organic compound with significant potential in various biological applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group at the para position and a bromine atom at the ortho position relative to the hydroxyl group on a phenolic ring. This unique arrangement influences its reactivity and biological properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study published in Marine Drugs evaluated several bromophenol derivatives, including this compound, for their antiproliferative effects against various human cancer cell lines such as A549 (lung), HepG2 (liver), HeLa (cervical), and HCT116 (colon) cells. The results demonstrated that:
- Inhibition Ratios : At a concentration of 10 μg/mL, this compound showed significant inhibition rates:
- A549: 88.2%
- HepG2: 85.2%
- HeLa: 93.0%
These values suggest that this compound could serve as a potent anticancer agent comparable to established drugs like sunitinib .
The mechanism underlying the anticancer effects of this compound involves the inhibition of cancer cell migration, which is crucial for metastasis. In wound-healing assays, treatment with this compound significantly reduced the migration of HepG2 cells, indicating its potential to inhibit invasive behavior in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Notable Features |
---|---|---|---|
This compound | High | Moderate | Effective against multiple cancer types |
2-Amino-4-bromophenol | Moderate | Low | Different substitution pattern affects activity |
4-Bromo-2-aminophenol | Low | Moderate | Less effective in cancer models |
This table highlights that while structurally similar compounds exist, their biological activities can vary significantly based on the position and nature of substituents on the phenolic ring.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various bromophenols on cancer cells, revealing that derivatives like this compound significantly inhibited growth across multiple lines, suggesting broad-spectrum anticancer potential .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated phenols, including this compound. Results indicated that this compound could effectively inhibit certain bacterial species, although further research is needed to quantify these effects accurately.
Q & A
Q. Table of Contents
Basic Research Questions
- Synthesis and Characterization
- Spectroscopic Analysis
- Stability and Reactivity
Advanced Research Questions
- Mechanistic Studies and Regioselectivity
- Biological Activity and Toxicity
- Analytical Method Development
Basic Research Questions
Q. 1.1. What are the common synthetic routes for 4-amino-2-bromophenol, and how can side products be minimized?
Methodological Answer:
- Direct Bromination: Reacting 4-aminophenol with bromine in acetic acid under controlled temperature (0–5°C) to avoid over-bromination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Protection-Deprotection Strategies: Protect the amino group using acetyl chloride before bromination to reduce side reactions. Deprotect with NaOH (1M) .
- Key Controls: Use inert atmosphere (N₂/Ar) to prevent oxidation of the phenol group.
Q. 1.2. How can FTIR and Raman spectroscopy distinguish this compound from structural analogs like 4-amino-3-bromophenol?
Methodological Answer:
- FTIR: Identify characteristic peaks:
- Raman: Bromine’s heavy atom effect shifts C-Br stretching to 250–300 cm⁻¹. Use DFT calculations (B3LYP/6-311++G(d,p)) to validate spectral assignments .
Q. 1.3. What solvent systems optimize the stability of this compound during storage?
Methodological Answer:
- Short-term Storage: Use anhydrous DMSO or ethanol under argon at –20°C to prevent hydrolysis.
- Long-term Stability: Lyophilize and store in amber vials with desiccants (e.g., silica gel). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. 2.1. How does the bromine substituent influence the compound’s electronic properties in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electronic Effects: Bromine’s electron-withdrawing nature activates the aryl ring for oxidative addition. Use X-ray crystallography to confirm bond lengths (C-Br: ~1.89 Å) and Hammett constants (σₚ = +0.23) .
- Reactivity Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/H₂O. Track regioselectivity via GC-MS or MALDI-TOF .
Q. 2.2. What in vitro assays are suitable for evaluating this compound’s antimicrobial activity against resistant strains?
Methodological Answer:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL). Include positive controls (vancomycin, ciprofloxacin) .
- Mechanistic Probes: Assess membrane disruption via SYTOX Green uptake assay. Compare with phenol red pH shift for protonophore activity .
Q. 2.3. How can conflicting data on the compound’s DNA-binding affinity be resolved?
Methodological Answer:
- Technique Comparison:
- Fluorescence Quenching: Use ethidium bromide displacement with λₑₓ = 520 nm.
- ITC (Isothermal Titration Calorimetry): Measure binding constants (Kd) at 25°C in Tris buffer (pH 7.4).
- Control Experiments: Include scrambled DNA sequences to rule out nonspecific interactions .
Q. 2.4. What strategies mitigate oxidative degradation during photostability studies?
Methodological Answer:
- Light Exposure: Use ICH Q1B guidelines (UV at 320–400 nm, 1.2 million lux hours).
- Stabilizers: Add 0.1% w/v ascorbic acid or BHT to scavenge radicals. Monitor degradation via LC-MS (m/z 204 [M-H]⁻ for intact compound) .
Properties
IUPAC Name |
4-amino-2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJZWGBFZAUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560309 | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-67-7 | |
Record name | 4-Amino-2-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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